molecular formula C8H9ClN2O3S B1441545 [(4-Methylphenyl)carbamoyl]sulfamyl chloride CAS No. 380885-39-2

[(4-Methylphenyl)carbamoyl]sulfamyl chloride

Cat. No.: B1441545
CAS No.: 380885-39-2
M. Wt: 248.69 g/mol
InChI Key: QLHYLSKZZZRJFW-UHFFFAOYSA-N
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Description

[(4-Methylphenyl)carbamoyl]sulfamyl chloride is a chemical compound with the molecular formula C8H9ClN2O3S and a molecular weight of 248.69 g/mol. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

The synthesis of [(4-Methylphenyl)carbamoyl]sulfamyl chloride typically involves the use of sulfuric chloride as a source of the –SO2– group in a palladium-catalyzed three-component synthesis of sulfonamides . The reaction conditions are carefully controlled to ensure high yields and selectivity. Industrial production methods may vary, but they generally follow similar principles to achieve efficient synthesis.

Chemical Reactions Analysis

[(4-Methylphenyl)carbamoyl]sulfamyl chloride undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include boronic acids and palladium catalysts . The major products formed from these reactions are diverse sulfonamides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

[(4-Methylphenyl)carbamoyl]sulfamyl chloride has several applications in scientific research. It is used in the synthesis of sulfonamides, which are important in medicinal chemistry for their antibacterial properties . Additionally, this compound is utilized in the development of new materials and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of [(4-Methylphenyl)carbamoyl]sulfamyl chloride involves the formation of sulfonamide bonds through palladium-catalyzed coupling reactions . The molecular targets and pathways involved in these reactions are primarily related to the activation of the sulfonyl group and its subsequent reaction with nucleophiles.

Comparison with Similar Compounds

[(4-Methylphenyl)carbamoyl]sulfamyl chloride can be compared to other sulfonamide-forming reagents, such as sulfuric chloride and DABCO$(SO2)2 . These compounds share similar reactivity patterns but differ in their specific applications and reaction conditions. This compound is unique in its ability to form diverse sulfonamides with high selectivity and yield.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis and scientific research. Its unique reactivity and ability to form valuable sulfonamide intermediates make it an important tool in the field of chemistry.

Properties

IUPAC Name

N-[(4-methylphenyl)carbamoyl]sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c1-6-2-4-7(5-3-6)10-8(12)11-15(9,13)14/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHYLSKZZZRJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717294
Record name [(4-Methylphenyl)carbamoyl]sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380885-39-2
Record name [(4-Methylphenyl)carbamoyl]sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared according to J. Med. Chem. 1996, 39, 1243-1252. Briefly, a solution of chlorosulfonylisocyanate (1.62 g, 11.5 mmol, 1 eq.) was diluted in dry diethylether and the resulting solution was cooled at −50° C.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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